{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
Description
{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a bicyclic compound that features a unique azabicyclo structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active compounds .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C9H17NO/c1-2-8-3-9(4-8,7-11)6-10-5-8/h10-11H,2-7H2,1H3 |
InChI Key |
MJMFQTPQDWOLMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(CNC2)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient. The reduction can be performed using sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural similarity to biologically active compounds makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {5-Eth
Biological Activity
{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a bicyclic compound with significant potential in biomedical research, particularly in cancer therapy. Its unique structural characteristics, including a nitrogen atom in the bicyclic framework, contribute to its biological activity. This article explores its biochemical properties, molecular mechanisms, and effects on various cellular processes.
- Molecular Formula : C10H17NO
- Molecular Weight : Approximately 181.2 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide
{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol interacts with various biomolecules, influencing metabolic pathways and cellular functions:
- Enzyme Interaction : The compound acts as both an inhibitor and activator of enzymes involved in metabolic processes. It can bind to enzyme active sites, altering their functionality through mechanisms such as hydrogen bonding and hydrophobic interactions.
- Cellular Effects : It modulates gene expression related to cell cycle regulation and apoptosis, affecting signaling pathways critical for cellular survival and proliferation.
The compound's biological effects are mediated through specific binding interactions:
- Inhibition of Monocarboxylate Transporters (MCTs) : {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been shown to inhibit MCTs, which are crucial for lactate transport in cancer cells. This inhibition reduces lactate levels, enhances tumor oxygenation, and subsequently decreases cancer cell proliferation both in vitro and in vivo.
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Notable Properties |
|---|---|
| 3-Azabicyclo[3.1.1]heptan-6-one | Interacts with neurotransmitter systems |
| 2-Azabicyclo[2.2.1]heptane | Known for analgesic properties; acts on opioid receptors |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | Potential building block for selective derivatization |
Dosage Effects in Animal Models
Research indicates that the effects of {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol vary significantly with dosage:
- Low Doses : Beneficial effects include enhanced metabolic activity and modulation of immune responses.
- High Doses : Can lead to adverse effects such as cellular stress and organ toxicity, highlighting the need for careful dosage management in therapeutic applications.
Metabolic Pathways
The compound is involved in various metabolic pathways:
- Cytochrome P450 Metabolism : It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit distinct biological activities.
- Influence on Metabolite Levels : By modulating key metabolic enzymes, {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can affect overall metabolic balance within cells.
Transport and Distribution
The transport mechanisms of this compound are critical for its biological activity:
- Transport Proteins : Specific transporters facilitate the uptake of {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol across cell membranes.
- Subcellular Localization : The localization within cellular compartments (e.g., nucleus, mitochondria) affects its interactions with biomolecules and overall activity.
Case Studies
Recent studies have focused on the potential therapeutic applications of {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol:
Study 1: Cancer Cell Proliferation Inhibition
A study demonstrated that treatment with {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol significantly reduced the proliferation of various cancer cell lines by inhibiting lactate transport through MCTs.
Study 2: Metabolic Regulation
Another investigation highlighted the compound's role in regulating metabolic pathways associated with tumor growth, suggesting its potential as a novel anti-cancer agent targeting metabolic dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
